Product packaging for 2-(Trifluoromethyl)oxirane(Cat. No.:CAS No. 359-41-1)

2-(Trifluoromethyl)oxirane

Cat. No.: B1348523
CAS No.: 359-41-1
M. Wt: 112.05 g/mol
InChI Key: AQZRARFZZMGLHL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Epoxides in Advanced Synthetic Methodologies

Fluorinated epoxides, with 2-(trifluoromethyl)oxirane as a prominent example, are of paramount importance in modern synthetic organic chemistry. The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties. chim.ittandfonline.com This has led to a surge in the development of synthetic methods utilizing fluorinated building blocks. nih.gov

The significance of fluorinated epoxides stems from several key aspects:

Introduction of Fluorine: They serve as valuable synthons for introducing the trifluoromethyl group or other fluorinated moieties into a wide range of molecular architectures. nih.gov The C-F bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. chim.ittandfonline.com

Versatile Chemical Reactivity: The strained three-membered ring of epoxides is prone to ring-opening reactions with a variety of nucleophiles. helsinki.firesearchgate.net This reactivity allows for the construction of complex molecules with stereocontrol, leading to the formation of densely functionalized products. For instance, the ring-opening of this compound can lead to the formation of trifluoromethyl-substituted alcohols, amines, and other valuable intermediates. nih.govrsc.org

Access to Novel Chemical Space: Fluorinated epoxides provide access to unique molecular scaffolds that are otherwise difficult to synthesize. gmpplastic.commendelchemicals.com For example, they are precursors to fluorinated oxetanes, a class of four-membered heterocycles that are of great interest in drug discovery due to their favorable pharmacological properties. gmpplastic.commendelchemicals.com

Medicinal and Agrochemical Applications: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. nih.govresearchgate.net The use of fluorinated epoxides as starting materials facilitates the synthesis of new and improved bioactive compounds, including potent enzyme inhibitors and receptor modulators. nih.gov

The data table below summarizes the key properties of this compound.

PropertyValue
CAS Number 359-41-1
Molecular Formula C₃H₃F₃O
Molecular Weight 112.05 g/mol
Boiling Point 25-32 °C
Density 1.294 g/mL at 25 °C

Historical Development and Evolution of Research on this compound

The journey of this compound from a laboratory curiosity to a valuable synthetic intermediate reflects the broader advancements in fluorine chemistry. Early synthetic routes to this compound were often cumbersome and employed hazardous reagents.

Early Synthetic Approaches:

Initial preparations of this compound involved multi-step sequences. One of the earlier documented methods started from 3,3,3-trifluoropropene (B1201522). researchgate.net A notable early synthesis involved the reduction of 3-bromo-1,1,1-trifluoroacetone (B149082) with lithium aluminum hydride, followed by cyclization with a strong base to form the epoxide ring. google.com However, the preparation of the starting brominated ketone was complex. google.com

Improvement of Synthetic Methods:

Over the years, significant efforts have been directed towards developing more efficient and scalable syntheses of this compound. An improved industrial process was developed involving the reduction of 3-chloro-1,1,1-trifluoroacetone followed by cyclization, which avoided the use of the more difficult-to-prepare brominated precursor. google.com

The epoxidation of 3,3,3-trifluoropropene using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) has also been a widely used method. researchgate.net The synthesis of enantiomerically pure (R)- and (S)-2-(trifluoromethyl)oxirane has been a significant milestone, enabling the asymmetric synthesis of chiral fluorinated compounds. acs.org These chiral epoxides are crucial for the development of stereochemically defined drug candidates.

Modern Synthetic Developments:

Contemporary research continues to refine the synthesis and expand the applications of this compound. Recent advancements include the development of catalytic methods for its preparation, which offer improved efficiency and selectivity. msu.ru

The reactivity of this compound has been extensively explored. Key research findings include:

Regio- and Diastereoselective Ring-Opening: Studies have demonstrated the highly selective ring-opening of chiral this compound with various nucleophiles, providing access to a range of optically active trifluoromethyl-containing compounds. rsc.org

Lithiation-Borylation Reactions: A significant development has been the ring-opening lithiation-borylation of this compound, which yields versatile trifluoromethyl-substituted α-tertiary boronic esters. These intermediates are valuable for creating carbon-carbon bonds and accessing complex molecular architectures. nih.govresearchgate.net

Synthesis of Heterocycles: The epoxide has been utilized as a starting material for the synthesis of various trifluoromethylated heterocycles, such as morpholines and tetrahydrofurans, which are important scaffolds in medicinal chemistry. researchgate.net

Cycloaddition Reactions: The cycloaddition of carbon dioxide with this compound has been investigated as a route to fluorinated cyclic carbonates, highlighting its utility in green chemistry. academie-sciences.fr

The timeline below provides a simplified overview of the evolution of synthetic methods for this compound.

Time PeriodKey Development
Mid-20th Century Initial syntheses from halogenated acetones. google.com
Late 20th Century Development of methods from 3,3,3-trifluoropropene and synthesis of enantiomerically pure forms. researchgate.netacs.org
21st Century Advanced catalytic methods and exploration of novel reactions like lithiation-borylation and cycloadditions. nih.govmsu.ruacademie-sciences.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3F3O B1348523 2-(Trifluoromethyl)oxirane CAS No. 359-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRARFZZMGLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28086-47-7
Record name Oxirane, 2-(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28086-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50957318
Record name 2-(Trifluoromethyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-41-1
Record name 2-(Trifluoromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, (trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethyl Oxirane

Ring-Opening Reactions of the 2-(Trifluoromethyl)oxirane Moiety

The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of the oxirane ring in this compound, making it a valuable substrate for various synthetic transformations. The ring-opening reactions of this epoxide are of particular interest as they provide a pathway to a diverse range of trifluoromethyl-containing compounds. These reactions are primarily driven by the release of ring strain inherent in the three-membered ether ring. researchgate.net The electrophilic nature of the carbon atoms in the oxirane ring is enhanced by the electron-withdrawing trifluoromethyl group, facilitating nucleophilic attack. nih.govresearchgate.net

The reaction of this compound with nucleophiles is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups. These reactions generally proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. researchgate.netbeilstein-journals.org The regioselectivity and stereoselectivity of these reactions are critical aspects that dictate the structure of the final product.

Oxygen-centered nucleophiles, such as alcohols and phenols, readily react with this compound to yield valuable β-alkoxy and β-aryloxy alcohols. libretexts.org These reactions are often catalyzed by acids or bases to activate the epoxide ring or enhance the nucleophilicity of the oxygen species. researchgate.net For instance, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with various alcohols in the presence of a phase transfer catalyst and a base like sodium or potassium hydroxide (B78521) yields the corresponding tertiary alcohols. researchgate.net While benzyl (B1604629) alcohol and phenol (B47542) show lower reactivity, producing adducts in moderate yields, more reactive fluorinated alcohols like CF₃CH₂OH can lead to significantly higher yields of the ring-opened products. researchgate.net

Table 1: Reaction of 2,2-bis(trifluoromethyl)oxirane with Oxygen-Centered Nucleophiles researchgate.net

Nucleophile Catalyst/Base Product Yield (%)
CH₃OH (C₄H₉)₄N⁺HSO₄⁻ / NaOH R[OCH₂C(CF₃)₂OH] 43-53
C₂H₅OCH₂CH₂OH (C₄H₉)₄N⁺HSO₄⁻ / NaOH R[OCH₂C(CF₃)₂OH] 43-53
HOCH₂CH₂OH (C₄H₉)₄N⁺HSO₄⁻ / NaOH R[OCH₂C(CF₃)₂OH]₂ 43-53
Benzyl alcohol (C₄H₉)₄N⁺HSO₄⁻ / NaOH ArOCH₂C(CF₃)₂OH 31-35
Phenol (C₄H₉)₄N⁺HSO₄⁻ / NaOH ArOCH₂C(CF₃)₂OH 31-35
CF₃CH₂OH (C₄H₉)₄N⁺HSO₄⁻ / NaOH Ring-opened product 82-97
ClCF₂CH₂OH (C₄H₉)₄N⁺HSO₄⁻ / NaOH Ring-opened product 82-97
HCF₂CF₂CH₂OH (C₄H₉)₄N⁺HSO₄⁻ / NaOH Ring-opened product 82-97
Hexafluoro-iso-propanol (C₄H₉)₄N⁺HSO₄⁻ / NaOH Adduct 43
iso-propanol (C₄H₉)₄N⁺HSO₄⁻ / NaOH O[CH₂C(CF₃)₂OH]₂ 56

Nitrogen-centered nucleophiles, particularly amines and azides, are crucial for the synthesis of trifluoromethyl-containing amino alcohols, which are valuable building blocks in medicinal chemistry. researchgate.net The regioselective opening of the oxirane ring by amines is a key reaction that yields intermediates with potential biological activity. researchgate.net For example, the reaction of [(perfluoroalkyl)methyl] oxiranes with primary and secondary aliphatic amines results in selective ring opening at the less substituted carbon (Cβ). researchgate.net Secondary amines such as diethylamine (B46881) and diethanolamine (B148213) react selectively through the NH moiety, without the involvement of the OH group in the latter case. researchgate.net The reaction conditions can influence the products when primary amines are used. researchgate.net The synthesis of β-amino-α-trifluoromethyl alcohols can also be achieved through other routes, such as the reduction of α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.govuzh.ch

Sulfur-centered nucleophiles, known for their high nucleophilicity, readily participate in the ring-opening of this compound. libretexts.orgyoutube.com Thiols and their corresponding thiolates are effective nucleophiles for this transformation. Research has shown that this compound and its derivatives react with a variety of sulfur nucleophiles under mild conditions. researchgate.net For instance, the reaction of 2,2-bis(trifluoromethyl)oxirane with an aqueous solution of sodium sulfide (B99878) (Na₂S) produces S[CH₂C(CF₃)₂OH]₂. researchgate.net Similarly, reaction with sodium thiosulfate (B1220275) (Na₂S₂O₃) leads to the formation of the corresponding Bunte salt. researchgate.net The reaction with sodium thiocyanate (B1210189) (NaSCN) in water is exothermic and results in a high yield of a cyclic imine. researchgate.net

The formation of carbon-carbon bonds through the ring-opening of epoxides with carbon-centered nucleophiles is a fundamental transformation in organic synthesis. arkat-usa.org Organometallic reagents, such as Grignard reagents, are excellent carbon-based nucleophiles that add to the less-substituted side of epoxides. masterorganicchemistry.com The reaction of Grignard reagents with epoxides results in the formation of a new carbon-carbon bond and the opening of the strained three-membered ring. masterorganicchemistry.comkhanacademy.org

Another important class of carbon-centered nucleophiles is organoboron compounds. The lithiation-borylation of this compound provides a route to densely functionalized and versatile trifluoromethyl-substituted α-tertiary boronic esters. nih.gov This reaction involves a 1,2-rearrangement of a carbon-based group on an intermediate boronate complex with complete retention of stereochemistry. nih.govresearchgate.net

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides like this compound is a critical factor that is primarily governed by steric and electronic effects. magtech.com.cn Under basic or neutral conditions, the reaction typically follows an S\textsubscript{N}2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net In the case of this compound, the presence of the bulky and strongly electron-withdrawing trifluoromethyl group directs the nucleophilic attack to the unsubstituted carbon atom (C3). nih.gov This regioselectivity is a result of both steric hindrance at the C2 position and the electronic repulsion between the incoming nucleophile and the electronegative trifluoromethyl group. nih.gov This leads to the predominant formation of 1-substituted-3,3,3-trifluoro-2-propanol derivatives.

The stereochemistry of the ring-opening is also a key consideration. The S\textsubscript{N}2 attack results in an inversion of configuration at the center of attack. beilstein-journals.org Therefore, the reaction of an enantiomerically pure epoxide with a nucleophile will lead to the formation of a stereochemically defined product. For example, the ring-opening of enantiopure this compound will yield a product with a specific stereochemistry at the newly formed stereocenter. nih.gov

Table 2: Summary of Regio- and Stereochemical Outcomes

Nucleophile Type Predominant Site of Attack Reaction Mechanism Stereochemical Outcome
Oxygen-Centered C3 (less substituted) S\textsubscript{N}2 Inversion of configuration
Nitrogen-Centered C3 (less substituted) S\textsubscript{N}2 Inversion of configuration
Sulfur-Centered C3 (less substituted) S\textsubscript{N}2 Inversion of configuration
Carbon-Centered (Grignard) C3 (less substituted) S\textsubscript{N}2 Inversion of configuration
Carbon-Centered (Boronates) C2 (via rearrangement) 1,2-rearrangement Retention of configuration

Electrophilic Ring-Opening Reactions

The electrophilic ring-opening of epoxides is a fundamental transformation, typically initiated by the protonation of the epoxide oxygen under acidic conditions, which enhances the electrophilicity of the ring carbons. In the case of unsymmetrical epoxides like this compound, the regioselectivity of the subsequent nucleophilic attack is a key consideration. The reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways. libretexts.orgunicamp.br

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive intermediate. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the ring. For many unsymmetrical epoxides, the attack preferentially occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge in a transition state with SN1 character. unicamp.bryoutube.com However, the potent electron-withdrawing inductive effect of the trifluoromethyl group destabilizes any adjacent carbocationic character. This electronic effect strongly favors a nucleophilic attack at the less substituted carbon (C3) via an SN2-type mechanism. nih.govbeilstein-journals.org This regioselectivity is a hallmark of fluorinated epoxides, directing the nucleophile away from the carbon bearing the fluorinated substituent. nih.gov

For instance, the reaction of the related 2,2-bis(trifluoromethyl)oxirane with strong acids (HX) proceeds regioselectively to form tertiary alcohols of the structure XCH2C(CF3)2OH, where the nucleophile (X-) attacks the unsubstituted methylene (B1212753) carbon. researchgate.net This highlights the directing effect of the trifluoromethyl groups. Reactions with strong acids like fluorosulfonic acid are known to proceed rapidly, even at ambient temperatures, to yield the corresponding ring-opened products. researchgate.net

Table 1: Examples of Electrophilic Ring-Opening Reactions of Fluorinated Epoxides Note: Data for the closely related 2,2-bis(trifluoromethyl)oxirane is presented to illustrate the typical reactivity pattern.

Fluorinated EpoxideReagentProductReference
2,2-Bis(trifluoromethyl)oxiraneFluorosulfonic Acid (FSO3H)FSO2OCH2C(CF3)2OH researchgate.net
2,2-Bis(trifluoromethyl)oxiraneTrifluoromethanesulfonic Acid (CF3SO3H)CF3SO2OCH2C(CF3)2OH researchgate.net
2,2-Bis(trifluoromethyl)oxiraneHydrochloric Acid (HCl)ClCH2C(CF3)2OH researchgate.net
2,2-Bis(trifluoromethyl)oxiraneHydroiodic Acid (HI)ICH2C(CF3)2OH researchgate.net

Frustrated Lewis Pair (FLP) Mediated Ring-Opening of this compound

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. utexas.edu This unquenched reactivity allows them to activate a variety of small molecules, including epoxides. The ring-opening of this compound has been successfully achieved using preorganized FLPs. helsinki.firesearchgate.net

Studies using FLPs such as tBu2PCH2BPh2 and o-Ph2P(C6H4)BCat (where Cat = catechol) have shown that they react with this compound to yield zwitterionic six- and seven-membered heterocycles. helsinki.firesearchgate.net Computational and kinetic investigations have elucidated the mechanism for this transformation. The reaction proceeds via the activation of the epoxide by the Lewis acidic borane (B79455) component of the FLP. This is followed by an intermolecular nucleophilic attack of the phosphine (B1218219) from a second FLP molecule on the less sterically hindered carbon of the activated epoxide. helsinki.firesearchgate.net The resulting linear intermediate then undergoes ring-closure to form the final heterocyclic product, releasing the second equivalent of the FLP, which acts as a catalyst in the process. helsinki.fi

Table 2: FLP-Mediated Ring-Opening of this compound

Frustrated Lewis Pair (FLP)EpoxideProductReference
tBu2PCH2BPh2This compoundSix-membered zwitterionic heterocycle helsinki.firesearchgate.net
o-Ph2P(C6H4)BCatThis compoundSeven-membered zwitterionic heterocycle helsinki.firesearchgate.net

Cycloaddition Reactions Involving this compound

The [3+2] cycloaddition of epoxides with unsaturated molecules like carbon dioxide (CO2) and carbon disulfide (CS2) is an atom-economical method for synthesizing five-membered heterocyclic compounds, such as cyclic carbonates and thiocarbonates. These reactions typically require catalysis to facilitate the ring-opening of the epoxide. nih.gov

The general mechanism for the cycloaddition of CO2 to epoxides involves activation of the epoxide by a Lewis acid catalyst, followed by a nucleophilic attack (often by a co-catalyst like a halide ion) to open the ring. nih.govnih.gov The resulting alkoxy anion then attacks the electrophilic carbon of CO2, and subsequent intramolecular ring-closure yields the cyclic carbonate and regenerates the nucleophilic co-catalyst. nih.gov A wide range of catalytic systems, including bifunctional niobium complexes and dual organocatalyst systems like pentaerythritol/halides, have been developed to promote this transformation efficiently under various conditions. nih.govmdpi.com

While specific studies detailing the CO2 cycloaddition with this compound are limited, its reaction with carbon disulfide (CS2) has been reported. The reaction proceeds at ambient temperature to afford the corresponding trifluoromethylated 1,3-oxathiolane-2-thione. researchgate.net This transformation demonstrates the susceptibility of the strained oxirane ring to undergo cycloaddition reactions, providing a pathway to sulfur-containing heterocycles. The increased reactivity is driven by the relief of ring strain. masterorganicchemistry.com

Table 3: Cycloaddition Reactions with this compound

ReagentProduct TypeReference
Carbon Disulfide (CS2)Trifluoromethylated 1,3-oxathiolane-2-thione researchgate.net
Carbon Dioxide (CO2)Trifluoromethylated cyclic carbonate (Expected) nih.gov

Rearrangement Reactions and Isomerizations of this compound

Fluorinated epoxides can undergo unique rearrangement and isomerization reactions, often promoted by Lewis acids or fluoride (B91410) ions. These reactions can lead to the formation of valuable fluorinated carbonyl compounds. For monofluorinated epoxides, treatment with a fluoride ion source can induce a fascinating ring-opening and rearrangement process. This involves both a C-F bond cleavage and the formation of a new C-F bond, constituting a formal 1,2-fluorine shift to yield α-fluorinated ketones. cas.cn

Another plausible rearrangement for this compound, particularly in the presence of a Lewis acid, is isomerization to the corresponding ketone, 1,1,1-trifluoroacetone. This type of epoxide-carbonyl rearrangement is a well-known process for other epoxides. The mechanism involves coordination of the Lewis acid to the epoxide oxygen, followed by a 1,2-hydride shift from the adjacent carbon to the carbon bearing the trifluoromethyl group, which concurrently opens the ring to form the ketone. The strong electron-withdrawing nature of the CF3 group would make the adjacent carbon highly electrophilic and susceptible to such a rearrangement.

Radical Reaction Pathways and Their Mechanistic Elucidation

The study of radical reactions involving epoxides often focuses on pathways initiated by photolysis or radiolysis. For the parent compound, oxirane, photochemical dissociation has been shown to proceed via the Gomer-Noyes mechanism. nih.gov This involves the initial cleavage of a C–O bond to form a diradical intermediate, followed by subsequent C-C bond cleavage and hydrogen atom transfer to yield final products. nih.gov While direct photochemical studies on this compound are not extensively detailed in the provided context, insights into its behavior under high-energy conditions can be drawn from related research.

Photoelectron spectroscopy studies on this compound have been conducted to probe its electronic structure and fragmentation patterns upon ionization. rsc.orgrsc.org These investigations provide fundamental data on the molecular orbitals and how the CF3 group influences the electronic properties compared to a standard methyl group. rsc.org Such studies are crucial for understanding the initial steps of high-energy processes that may lead to radical-mediated fragmentation. For instance, upon ionization, the molecule can fragment through various channels, and understanding the state-selected photochemistry helps to map these radical pathways. rsc.org

Furthermore, certain synthetic transformations involving this compound have been proposed to proceed through radical mechanisms. For example, some lithiation-borylation reactions are suggested to involve a sequence of radical initiation followed by an ionic 1,2-boronate rearrangement to form densely functionalized trifluoromethyl-substituted boronic esters.

Advanced Computational and Theoretical Studies on 2 Trifluoromethyl Oxirane

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of molecules. For trifluoromethyl-substituted oxiranes, these methods elucidate the influence of the highly electronegative trifluoromethyl group on the strained three-membered ring.

While 2-(trifluoromethyl)oxirane itself does not have cis/trans isomers, related substituted compounds like 2-fluoro-3-(trifluoromethyl)oxirane (FTFO) provide a valuable model for understanding the conformational effects of the trifluoromethyl group on the oxirane ring. Quantum chemical calculations have been employed to characterize the conformational landscape of cis- and trans-FTFO.

Ab initio calculations at the MP2/6-311++G(2d,2p) level have been used to determine the equilibrium structures and relative energies of these isomers. researchgate.netnih.gov The studies show that the trans isomer of FTFO is more stable than the cis isomer, with a calculated equilibrium energy difference of 825 cm⁻¹. researchgate.net This stability difference is attributed to a combination of favorable attractive interactions and reduced unfavorable interactions in the trans configuration. researchgate.net

The conformational preference is also dictated by the rotational position of the trifluoromethyl group. Potential energy scans, performed by systematically rotating the C-CF₃ bond (defined by the C1-C2-C3-F2 dihedral angle) while relaxing all other parameters, reveal the barriers to internal rotation for the CF₃ group. nih.gov For both cis- and trans-FTFO, three equivalent energy minima are found, corresponding to different staggered conformations of the trifluoromethyl group relative to the oxirane ring. researchgate.netnih.gov

Table 1: Calculated Structural and Energetic Parameters for cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane

Data sourced from ab initio calculations at the MP2/6-311++G(2d,2p) level. researchgate.netnih.gov

The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. This affects the charge distribution, bond strengths, and molecular orbitals of the molecule. Theoretical calculations, such as Hartree-Fock and Density Functional Theory (DFT), are crucial for analyzing these electronic properties.

Studies on the photoionization of this compound reveal details about its molecular orbitals. nih.govbeilstein-journals.org Ab initio calculations are used to assign the ion spectroscopy and understand the fragmentation patterns observed experimentally. nih.gov The calculations show how the substitution of a methyl group (in methyl-oxirane) with a trifluoromethyl group dramatically affects the electronic structure and the character of the outermost orbitals involved in ionization. nih.gov

Spectroscopic Characterization through Theoretical Simulations

Theoretical simulations are a powerful partner to experimental spectroscopy, aiding in the assignment of complex spectra and providing a direct link between the observed transitions and the underlying molecular structure.

Microwave rotational spectroscopy is a high-resolution technique that provides precise information about the geometry of molecules in the gas phase. researchgate.net Quantum chemical calculations are essential for predicting the rotational spectra, which facilitates the experimental search and assignment of rotational transitions.

For cis- and trans-2-fluoro-3-(trifluoromethyl)oxirane, ab initio calculations at the MP2/6-311++G(2d,2p) level were performed to predict their equilibrium structures. nih.gov These theoretical structures are then used to calculate the rotational constants (A, B, C), which are critical for predicting the frequencies of rotational transitions. The excellent agreement between the theoretically predicted spectroscopic constants and those determined experimentally confirms the identified structures. researchgate.net This synergy between theory and experiment allows for the precise determination of vibrationally averaged structures in the ground state. researchgate.netnih.gov

Similarly, computational models have been used to explore the homodimers of this compound, where theoretical predictions of spectroscopic constants were vital for identifying and characterizing two different isomers of the homochiral dimer in the experimental rotational spectrum. nih.gov

Table 2: Comparison of Theoretical and Experimental Rotational Constants (MHz) for the Lowest Energy Isomer of the Homochiral Dimer of this compound

Theoretical values provide excellent estimates that guide experimental characterization. nih.gov

Photoelectron circular dichroism (PECD) is a powerful chiroptical technique that is highly sensitive to molecular stereochemistry. nih.gov Theoretical simulations are indispensable for interpreting PECD results, as the observed asymmetries in the photoelectron angular distribution are intricately linked to the electronic structure of the chiral molecule and the dynamics of the photoionization process.

Joint experimental and theoretical studies on this compound have explored the PECD effect in both valence and inner-shell photoionization. nih.govbeilstein-journals.orgtcichemicals.com Continuum multiple scattering calculations and relaxed-core Hartree-Fock calculations have been used to model the PECD observables. nih.govsemanticscholar.org These theoretical approaches can predict the dichroic parameter (β₁) and the angular distribution parameter (β₂) which are measured experimentally. beilstein-journals.org

The research demonstrates that PECD is highly sensitive to which atomic site the electron is emitted from. tcichemicals.com By tuning the photon energy to ionize specific core orbitals (O 1s, C 1s, F 1s), significant differences in the PECD signal are observed. tcichemicals.com Theoretical calculations support these experimental findings, showing that the starting point of the photoelectron wave has a decisive influence on the sign and magnitude of the chiral asymmetry. For instance, calculations predicted a sizable asymmetry (β₁) of up to 9% for the K-shell photoionization of the oxygen atom, which was in good agreement with experimental results. beilstein-journals.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. While dedicated mechanistic studies on this compound are limited, computational work on analogous substituted oxiranes provides significant insight into its expected reactivity.

The ring-opening of fluorinated oxiranes is a primary reaction pathway. DFT studies on the closely related 2,2-bis(trifluoromethyl)oxirane (B3041556) show that the strong electron-withdrawing effect of the CF₃ groups significantly influences the regioselectivity of nucleophilic attack. researchgate.net These calculations reveal that the C-O bond at the more substituted carbon (C2) is elongated and weakened, creating a more electrophilic center at C2 and favoring C2-O cleavage upon nucleophilic attack. researchgate.net This regioselectivity is a direct consequence of the electronic structure perturbation by the trifluoromethyl groups.

Computational studies on the ring-opening of other substituted oxiranes, such as 2-(chloromethyl)oxirane, with nucleophiles like bromide and acetate (B1210297) have been performed using DFT. tcichemicals.com These studies confirm that the reaction proceeds through an S_N_2-like mechanism, and they allow for the detailed geometric characterization of the corresponding transition states. tcichemicals.com The calculations map the potential energy surface for the backside α-attack of the nucleophile, which is the favored pathway. Similar mechanistic principles are expected to govern the nucleophilic ring-opening of this compound, where the CF₃ group would sterically and electronically guide the incoming nucleophile to the less substituted carbon atom in a classic S_N_2 reaction.

Analysis of Intermolecular Interactions of this compound

Formation and Characterization of Gas-Phase Heterodimers (e.g., with Argon)

To probe the intermolecular forces at play, the formation of weakly bound heterodimers between this compound and a noble gas, such as argon, has been investigated using a combination of microwave rotational spectroscopy and quantum chemistry calculations. These studies are instrumental in mapping the potential energy surface of the interacting species and determining the preferred binding topologies.

In computational models of the TFO-argon complex, it has been determined that the argon atom preferentially locates on the face of the epoxide ring opposite to the trifluoromethyl group. nih.govacs.org This arrangement is a result of a delicate balance between electrostatic and dispersion forces. The primary interaction is with the oxygen atom of the oxirane ring, which is the most electronegative and nucleophilic site in that part of the molecule. nih.govacs.org

Comparative studies with other fluorinated oxiranes, such as 2-(fluoromethyl)oxirane (FO) and 2-(difluoromethyl)oxirane (B1471456) (DFO), reveal interesting trends in the intermolecular distances. As the number of fluorine atoms on the methyl group increases, the interaction between the argon atom and the oxirane ring is subtly altered.

Below is a table comparing key intermolecular distances in the argon complexes of TFO and its less-fluorinated analogues, as determined from experimental and computational data.

ComplexAr–O Distance (Å)Ar–C1 Distance (Å)Ar–C2 Distance (Å)
Ar-TFO~3.495~3.764Data not available
Ar-DFO~3.472~3.758Data not available
Ar-FO~3.372Data not available~3.764

This table presents a comparative view of the intermolecular distances in the argon complexes of this compound (TFO), 2-(difluoromethyl)oxirane (DFO), and 2-(fluoromethyl)oxirane (FO). The data is compiled from comparative studies and illustrates the subtle changes in binding with increased fluorination.

The longer Ar-O distance in the TFO complex compared to the FO complex suggests a slightly weaker interaction, which can be attributed to the electron-withdrawing effects of the trifluoromethyl group. These precise measurements and calculations are vital for building accurate models of intermolecular forces that govern molecular recognition phenomena.

Theoretical Insights into Chiral Tagging Interactions

A significant application of the detailed understanding of intermolecular interactions involving this compound is in the field of chiral analysis. The "chiral tagging" method relies on the formation of non-covalent diastereomeric complexes between a chiral molecule of known absolute configuration (the "tag") and the enantiomers of a chiral analyte. These newly formed diastereomers possess distinct rotational spectra, allowing for the unambiguous determination of the absolute configuration and the enantiomeric excess of the analyte. nih.gov

This compound has been identified as a promising chiral tag due to its strong and simple microwave spectrum, and its ability to form stable complexes with a variety of chiral analytes. nih.govnsf.gov The multiple functional groups on TFO, including the electronegative oxygen and fluorine atoms and the electropositive hydrogen atoms, enable it to bind readily with other molecules through a network of weak interactions. acs.org

A notable success in the application of TFO as a chiral tag has been the quantification of the enantiomeric excess of (R)- and (S)-styrene oxide. acs.org In this work, the formation of diastereomeric complexes between TFO and each enantiomer of styrene (B11656) oxide was achieved in a supersonic jet expansion. The subsequent analysis of the distinct rotational spectra of these complexes allowed for a precise determination of the enantiomeric composition of the styrene oxide sample. acs.org

Theoretical calculations are indispensable in guiding and interpreting these experiments. Computational methods, such as density functional theory (DFT) and ab initio calculations, are used to predict the structures and relative energies of the different possible diastereomeric complexes. nsf.gov These calculations provide insights into the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral recognition.

For the TFO-styrene oxide system, theoretical models would predict the most stable conformations of the (R)-TFO-(R)-styrene oxide and (R)-TFO-(S)-styrene oxide complexes. The calculated rotational constants for these predicted structures can then be compared with the experimentally observed spectra to confirm the assignments and to gain a deeper understanding of the forces driving the chiral discrimination. The success of these studies underscores the power of combining high-resolution rotational spectroscopy with advanced computational chemistry to probe the subtle yet crucial interactions that govern molecular chirality.

Applications of 2 Trifluoromethyl Oxirane in Contemporary Chemical Synthesis

Versatile Building Block for Diverse Fluorinated Organic Molecules

The high reactivity of the epoxide ring, coupled with the unique properties imparted by the trifluoromethyl substituent, establishes 2-(trifluoromethyl)oxirane as a cornerstone for synthesizing a diverse array of fluorinated compounds. Its utility stems from predictable and highly regioselective ring-opening reactions with a broad spectrum of nucleophiles.

Synthesis of Fluorinated Alcohols and Amines

The reaction of this compound with various nucleophiles proceeds via an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom. This regioselectivity is driven by the electronic repulsion between the incoming nucleophile and the strongly electronegative trifluoromethyl group on the adjacent carbon. beilstein-journals.org This predictable reactivity provides a reliable pathway to important classes of fluorinated compounds such as β-amino-α-trifluoromethyl alcohols and other functionalized alcohols.

For instance, the reaction of this compound with amines like ammonia (B1221849) or diethylamine (B46881) leads to the regioselective formation of the corresponding amino alcohols. Similarly, a range of oxygen, sulfur, and carbon nucleophiles can be employed to open the epoxide ring, yielding functionalized tertiary alcohols. The reaction of the related 2,2-bis(trifluoromethyl)oxirane (B3041556) with various alcohols under phase transfer catalysis conditions produces the corresponding tertiary alcohols in moderate to good yields. researchgate.net

Nucleophile (Nu-H) Product Reference
Ammonia β-amino-α-trifluoromethyl)ethanol researchgate.net
Diethylamine 3-diethylamino-1,1,1-trifluoropropan-2-ol researchgate.net
Methanol (CH₃OH) CH₃OCH₂C(CF₃)₂OH* researchgate.net
Phenol (B47542) ArOCH₂C(CF₃)₂OH* researchgate.net

Note: These examples were demonstrated with 2,2-bis(trifluoromethyl)oxirane, but illustrate the general reactivity pattern.

Precursor for Trifluoromethyl-Substituted Heterocyclic Compounds

Beyond simple ring-opening, this compound serves as a key precursor for constructing more complex trifluoromethyl-substituted heterocyclic systems. These structures are of significant interest in medicinal and materials chemistry.

One notable example involves the reaction of fluorinated epoxides with sulfur-based nucleophiles. The reaction of 2,2-bis(trifluoromethyl)oxirane with an aqueous solution of sodium thiocyanate (B1210189) (NaSCN) proceeds exothermically to yield a cyclic imine in high yield. researchgate.net In another advanced application, the reaction of this compound with frustrated Lewis pairs (FLPs)—combinations of sterically hindered Lewis acids and bases—results in a regioselective ring-opening to form stable six- and seven-membered zwitterionic heterocycles. wikipedia.orgnih.govbris.ac.ukutexas.edu This methodology provides a metal-free route to novel heterocyclic frameworks that are otherwise difficult to access. wikipedia.orgnih.govbris.ac.ukutexas.edu

Construction of Trifluoromethyl-Containing Alkenes and Organoboronates

While direct conversion to alkenes is not the primary application, the functional group handle introduced by this compound provides a pathway for their construction. The fluorinated alcohols synthesized via ring-opening reactions (as described in 5.1.1) are versatile intermediates that can be subsequently dehydrated to form trifluoromethyl-containing alkenes. This two-step sequence leverages the oxirane as the initial source of the crucial CF₃-containing fragment.

Similarly, the synthesis of trifluoromethylated organoboronates, which are exceptionally useful and versatile building blocks in cross-coupling reactions, can be approached using intermediates derived from the oxirane. The ability to generate defined trifluoromethylated alcohol structures provides a starting point for transformations that can lead to the formation of C-B bonds, thereby creating valuable organoboronate reagents for further synthetic diversification.

Utility in Chiral Analysis via Chiral Tagging Methodologies

Determining the enantiomeric excess and absolute configuration of chiral molecules is a fundamental challenge in chemistry. This compound and its derivatives have emerged as powerful tools in this area, functioning as "chiral tags" in a technique primarily utilizing microwave spectroscopy. nih.govillinois.eduillinois.edu

The methodology involves the formation of non-covalent complexes between the chiral tag (e.g., this compound) and the enantiomers of an analyte. nih.gov This interaction creates two distinct diastereomeric complexes. Since diastereomers possess different mass distributions and moments of inertia, they exhibit unique and distinguishable rotational spectra. nih.govacs.org By analyzing these spectra, researchers can unambiguously establish the absolute configurations of the enantiomers that form the complexes and quantitatively determine their relative amounts in a sample. nih.govacs.org

Small, fluorinated oxiranes like this compound are particularly well-suited for this application for several reasons:

They are volatile and can be easily introduced into a free-jet expansion for spectroscopic analysis. illinois.eduillinois.edu

They possess simple, hyperfine-free spectra, which simplifies the analysis of the resulting diastereomeric complexes. illinois.eduillinois.edu

They are commercially available in enantiomerically pure forms. illinois.eduillinois.edu

The ability to tune the intermolecular interactions by modifying the fluorine substitution on the oxirane ring may further enhance the applicability of this method to a wide variety of analytes. nih.govacs.orgacs.org

Intermediate in the Development of Advanced Fluorinated Materials (e.g., Fluoropolymers, Perfluorinated Polyethers)

The unique properties conferred by fluorine, such as high thermal stability, chemical inertness, and low surface energy, make fluorinated polymers and materials highly desirable for advanced applications. This compound and related fluorinated epoxides are critical intermediates and monomers in the synthesis of these materials. polymer-books.com

These epoxides can undergo polymerization to form polyfluorinated polyethers. google.com For example, anionic catalytic polymerization of hexafluoropropylene oxide (HFPO), a related fluorinated epoxide, is a key industrial method for producing perfluoropolyether (PFPE) oils. fluorochemie.com These PFPEs are renowned for their exceptional thermal and oxidative stability and are used as high-performance lubricants in demanding environments such as the aerospace and nuclear industries. fluorochemie.com

Homopolymers derived from partially fluorinated epoxides are also valuable. These polymers are key components in specialized applications such as photoresists for low ultraviolet wavelength lithography, a critical process in the manufacturing of semiconductors. google.com The incorporation of the trifluoromethyl group enhances the properties of the resulting polymers, making them suitable for specialty coatings and adhesives. polymer-books.com The synthesis of telechelic PFPAE oligomers can be achieved through the anionic ring-opening polymerization of hexafluoropropylene oxide, which serves as a foundational step for creating more complex fluorinated monomers and polymers. nih.gov

Q & A

Q. Case Study :

  • Substrate : 2-[4-(Trifluoromethyl)phenyl]oxirane
  • Reaction : Hydrogenation with Pd/C
  • Product : Linear alcohol (major) due to CF₃-induced polarization, yielding >80% regioselectivity .

Advanced: What computational strategies are optimal for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) accurately predict molecular geometry, frontier orbitals, and reaction pathways . Key findings include:

  • HOMO-LUMO Gap : Reduced compared to non-fluorinated analogs, enhancing electrophilicity.
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions between the CF₃ group and the epoxide ring, stabilizing the transition state during ring-opening .

Q. Recommended Workflow :

Geometry optimization using 6-31G(d,p).

Frequency analysis to confirm minima.

Single-point energy calculations with a larger basis set (e.g., 6-311++G(3df,3pd)).

Advanced: How does this compound compare to its analogs (e.g., difluoromethyl or chloromethyl derivatives) in polymer chemistry applications?

The CF₃ group enhances thermal stability and hydrophobicity in fluorinated polymers. For example:

  • Copolymerization : With hexafluoropropylene oxide, it forms thermally stable polymers (decomposition >300°C) suitable for coatings .
  • Dielectric Properties : Polymers derived from this compound exhibit ultralow dielectric constants (κ ≈ 2.1–2.3), outperforming chloromethyl analogs (κ ≈ 3.0–3.5) due to reduced polarizability .

Q. Comparison Table: Epoxide Analogs in Polymerization

SubstituentThermal Stability (°C)Dielectric Constant (κ)
CF₃300–3502.1–2.3
CHF₂250–3002.5–2.8
CH₂Cl200–2503.0–3.5

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and flame-resistant lab coats are mandatory due to flammability (flash point: -40°C) and toxicity .
  • Ventilation : Use fume hoods to prevent inhalation exposure (GHS hazard code H335).
  • Storage : Under argon at 2–8°C to prevent moisture absorption and decomposition .

Advanced: What mechanistic insights explain the reduced reactivity of this compound in nucleophilic ring-opening compared to non-fluorinated epoxides?

The CF₃ group destabilizes the transition state via two effects:

Electronic : Strong inductive withdrawal reduces electron density at the reaction site, increasing activation energy.

Steric : The bulky CF₃ group hinders nucleophile approach, particularly in SN2 mechanisms.
Experimental kinetic studies show a 10-fold lower rate constant (k) compared to ethylene oxide in hydroxide-mediated ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.